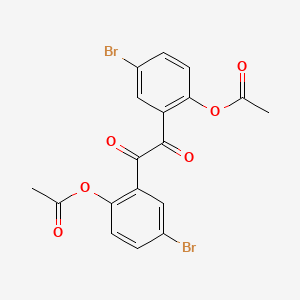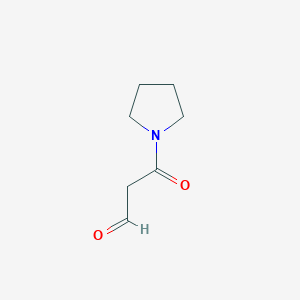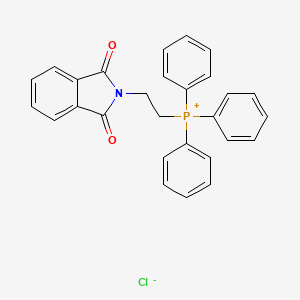![molecular formula C11H14SSi B14495506 Silane, trimethyl[(phenylethynyl)thio]- CAS No. 63135-82-0](/img/structure/B14495506.png)
Silane, trimethyl[(phenylethynyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, trimethyl[(phenylethynyl)thio]- is a chemical compound with the molecular formula C11H14SiS It is a derivative of silane, where the silicon atom is bonded to three methyl groups and one phenylethynylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[(phenylethynyl)thio]- typically involves the reaction of trimethylsilylacetylene with phenylthio compounds under specific conditions. One common method involves the use of transition metal catalysts to facilitate the reaction. For example, the polymerization of 1-phenyl-2-trimethylsilylacetylene by various transition metal catalysts has been reported .
Industrial Production Methods
Industrial production methods for Silane, trimethyl[(phenylethynyl)thio]- are not well-documented in the literature. it is likely that similar synthetic routes involving transition metal catalysts and controlled reaction conditions are employed on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl[(phenylethynyl)thio]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The phenylethynylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of Silane, trimethyl[(phenylethynyl)thio]- include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the presence of catalysts to enhance reaction rates.
Major Products
The major products formed from the reactions of Silane, trimethyl[(phenylethynyl)thio]- depend on the specific reaction type. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized silane derivatives.
Scientific Research Applications
Silane, trimethyl[(phenylethynyl)thio]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Silane, trimethyl[(phenylethynyl)thio]- involves its interaction with molecular targets through its phenylethynylthio group. This group can participate in various chemical reactions, such as nucleophilic substitution and oxidation, which can modify the compound’s properties and reactivity. The molecular pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Silane, trimethyl[(phenylthio)methyl]-: This compound has a similar structure but with a phenylthio group instead of a phenylethynylthio group.
Trimethyl(phenylthio)silane: Another similar compound with a phenylthio group attached to the silicon atom.
Uniqueness
Silane, trimethyl[(phenylethynyl)thio]- is unique due to the presence of the phenylethynylthio group, which imparts distinct chemical properties and reactivity compared to other silane derivatives. This uniqueness makes it valuable for specific applications in scientific research and industry.
Properties
CAS No. |
63135-82-0 |
|---|---|
Molecular Formula |
C11H14SSi |
Molecular Weight |
206.38 g/mol |
IUPAC Name |
trimethyl(2-phenylethynylsulfanyl)silane |
InChI |
InChI=1S/C11H14SSi/c1-13(2,3)12-10-9-11-7-5-4-6-8-11/h4-8H,1-3H3 |
InChI Key |
FVSKTOGMHAHKOL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)SC#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14495436.png)


![3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole](/img/structure/B14495442.png)









